1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and an azetidine ring
Preparation Methods
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The ethynyl group can be introduced through various methods, including the use of ethynylating agents under appropriate reaction conditions.
Industrial production methods for such compounds often involve flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases like sodium hydroxide for Boc protection . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
- (1S,3R)-3-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and applications
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14) |
InChI Key |
FOTKVFLUPDINMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O |
Origin of Product |
United States |
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